molecular formula C10H13BrClN3 B1345247 (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 1134570-17-4

(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride

Cat. No.: B1345247
CAS No.: 1134570-17-4
M. Wt: 290.59 g/mol
InChI Key: YDYMEXAWBPZGDR-UHFFFAOYSA-N
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Description

(6-Bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride is a brominated imidazopyridine derivative with a dimethylamine moiety. The compound features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine core, a structural motif known for its pharmacological relevance in targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYMEXAWBPZGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C2N1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

    Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for pharmaceutical or research use.

Chemical Reactions Analysis

Types of Reactions

(6-Bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure.

Scientific Research Applications

(6-Bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Although direct synthesis details are absent, analogous compounds (e.g., 6-chloro derivatives) are synthesized via nucleophilic substitution or coupling reactions. For example, methanesulfonyl chloride and THF are used to activate intermediates (), while HATU-mediated coupling is employed for brominated imidazopyridine carboxamides ().

Comparison with Structurally Similar Compounds

Halogen-Substituted Imidazopyridines

6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine

  • Molecular Formula : C₁₀H₁₂ClN₃
  • Molecular Weight : 209.68 g/mol ().
  • Key Differences : Chlorine (atomic radius: 0.79 Å) vs. bromine (1.14 Å) at position 4. The smaller chlorine atom may enhance metabolic stability compared to bromine, which could increase lipophilicity and binding affinity to hydrophobic targets .
  • Synthesis : Prepared via methanesulfonyl chloride activation of intermediates in THF ().

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine

  • Molecular Formula : C₈H₈FN₃ (inferred from ).
  • Molecular Weight : ~165.17 g/mol.
  • Key Differences : Fluorine’s strong electronegativity (-I effect) may reduce basicity of the dimethylamine group, altering receptor interaction compared to bromo/chloro analogs .

Brominated Imidazopyridine Derivatives

({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine

  • Molecular Formula : C₁₁H₁₄BrN₃
  • Molecular Weight : 292.16 g/mol ().

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 277.10 g/mol ().
  • Key Differences: Replacement of the dimethylaminomethyl group with an ester alters solubility and reactivity, making it more suitable for further functionalization .

Substituted Phenyl Derivatives

1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (cpd S3)

  • Molecular Formula : C₂₂H₂₀ClN₃
  • Molecular Weight : 361.87 g/mol ().

Comparative Analysis Table

Table 1. Structural and Functional Comparison of Imidazopyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Pharmacological Notes References
Target Compound (Bromo derivative, hydrochloride) C₁₀H₁₂BrN₃·HCl (est.) ~293.59 (est.) 6-Br, dimethylaminomethyl Research use only; unapproved for humans
6-Chloro analog C₁₀H₁₂ClN₃ 209.68 6-Cl, dimethylaminomethyl Improved metabolic stability
6-Fluoro analog C₈H₈FN₃ ~165.17 6-F, methanamine Reduced basicity due to -I effect
6-Bromo-8-methyl analog C₁₁H₁₄BrN₃ 292.16 6-Br, 8-Me, dimethylaminomethyl Enhanced steric selectivity
Ethyl 6-bromo-3-carboxylate C₁₀H₉BrN₂O₂ 277.10 6-Br, 3-COOEt Ester group for synthetic versatility

Biological Activity

(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride is a compound of interest due to its potential biological activities, especially in the field of medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₃BrClN₃
  • Molecular Weight : 290.6 g/mol
  • Melting Point : 223–225 °C (dec.)
  • CAS Number : 1134570-17-4

The compound features an imidazo-pyridine structure, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as a kinase inhibitor and its effects on cellular pathways.

Kinase Inhibition

Studies have shown that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant inhibitory effects on various kinases. For instance:

  • Inhibition of DNA-PK : This compound has been evaluated for its ability to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response. Inhibition of DNA-PK can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA breaks caused by treatments such as radiation or certain drugs .

Anti-Cancer Activity

Research indicates that imidazo-pyridine derivatives can exhibit anti-cancer effects through multiple mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis .
  • Synergistic Effects : When combined with other agents like doxorubicin or PARP inhibitors, this compound may enhance tumor regression in xenograft models .

Case Study 1: Inhibition of Aurora Kinases

A series of studies have focused on imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases. These kinases are critical for cell division and are often overexpressed in cancers. The findings suggest that modifications in the imidazo structure can significantly enhance potency against these targets .

Case Study 2: Selectivity Profiling

In a selectivity profiling study, this compound was screened against a panel of kinases. The results indicated good selectivity for specific targets while maintaining low off-target activity, which is crucial for minimizing side effects in therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it prevents phosphorylation processes essential for cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by disrupting survival signals.
  • Modulation of Signaling Pathways : It may alter key signaling pathways involved in cell growth and survival.

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